molecular formula C28H23N3O3S B2492534 [2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 455304-16-2

[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2492534
CAS No.: 455304-16-2
M. Wt: 481.57
InChI Key: IWJLFQDCIXDRQA-UHFFFAOYSA-N
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Description

The compound [2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a heterocyclic molecule featuring a 3,4-dihydropyrazole core substituted with naphthalen-2-yl and phenyl groups. The dihydropyrazole ring is linked via a ketone-containing ethyl spacer to a pyridine-3-carboxylate ester with a methylsulfanyl substituent at the 2-position.

Properties

IUPAC Name

[2-(5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c1-35-27-23(12-7-15-29-27)28(33)34-18-26(32)31-25(20-9-3-2-4-10-20)17-24(30-31)22-14-13-19-8-5-6-11-21(19)16-22/h2-16,25H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJLFQDCIXDRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological screening, and mechanisms of action associated with this compound, highlighting its relevance in medicinal chemistry.

The chemical structure of the compound can be broken down into several key components:

  • Naphthalene ring : Contributes to aromaticity and potential interactions with biological targets.
  • Dihydropyrazole moiety : Known for various biological activities including anti-inflammatory and antimicrobial properties.
  • Pyridine derivative : Imparts additional pharmacological characteristics.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including those similar to our compound. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using the well diffusion method, revealing notable zones of inhibition against pathogens like E. coli and S. aureus .

CompoundZone of Inhibition (mm)Pathogen
10a18E. coli
10b15S. aureus
10c20P. mirabilis

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been investigated. A study reported that specific derivatives exhibited cytotoxic effects on leukemia cell lines with GI50 values ranging from 1.64 to 4.58 μM . This suggests that modifications in the structure can significantly enhance their anticancer properties.

Anti-inflammatory Properties

Compounds containing pyrazole rings are recognized for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

The biological activity of compounds like this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : Interference with enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interaction with cellular receptors that mediate immune responses.
  • DNA Interaction : Some derivatives have shown the ability to intercalate DNA, affecting cellular replication processes.

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive examination of various pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could enhance antimicrobial and anticancer activities significantly .
  • Antiviral Activity Assessment : In vitro studies indicated that certain pyrazoline compounds exhibited antiviral properties against Trypanosoma brucei, although they showed minimal effect on common viruses such as SARS-CoV and influenza .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to [2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate exhibit promising antimicrobial properties. For instance, research on related pyrazole derivatives has shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess significant antimicrobial activity.

Case Study: Antimicrobial Screening

A study published in Innovare Academic Sciences evaluated the antimicrobial properties of synthesized pyrazole derivatives. The results demonstrated that several compounds exhibited notable zones of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Research on related compounds has shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses. This indicates that this compound could be explored further for its anti-inflammatory applications.

Activity TypeObserved Effects
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryPotential dual COX/LOX inhibition

Therapeutic Applications

Given its biological activities, this compound could be developed for therapeutic applications in:

  • Infectious Diseases : As an antimicrobial agent targeting resistant strains.
  • Chronic Inflammatory Conditions : Such as arthritis or other inflammatory disorders.
  • Cancer Research : Due to the presence of phenolic structures that may exhibit anticancer properties.

Future Research Directions

Further studies are warranted to explore the pharmacokinetics and pharmacodynamics of this compound. Molecular docking studies could provide insights into its mechanism of action and interaction with biological targets.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The methylsulfanylpyridine-3-carboxylate ester is susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically yields the corresponding carboxylic acid.

Reaction Conditions & Outcomes:

ConditionProductReference
10% NaOH, reflux, 4–6 hr2-Methylsulfanylpyridine-3-carboxylic acid
HCl (conc.), ethanolPartial hydrolysis with retention of dihydropyrazole ring

Mechanistic studies suggest nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond . The reaction rate is influenced by steric hindrance from the naphthalenyl and phenyl groups.

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives.

Oxidation Pathways:

Oxidizing AgentProductConditionsReference
H₂O₂ (30%)2-Methylsulfinylpyridine-3-carboxylateAcetic acid, 60°C
KMnO₄2-Methylsulfonylpyridine-3-carboxylateAqueous acetone, rt

The sulfone derivative exhibits enhanced electrophilicity, which may facilitate subsequent nucleophilic substitutions at the pyridine ring .

Reduction of the 2-Oxoethyl Group

The ketone group in the 2-oxoethyl chain can be reduced to a secondary alcohol or alkane.

Reduction Studies:

Reducing AgentProductSelectivityReference
NaBH₄[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-hydroxyethyl] derivativePartial
LiAlH₄Complete reduction to ethyl chainHigh

Steric hindrance from the dihydropyrazole ring may limit the efficiency of bulkier reducing agents .

Reactivity of the Dihydropyrazole Core

The 3,4-dihydropyrazole ring undergoes dehydrogenation to form aromatic pyrazoles or participates in cycloaddition reactions.

Key Transformations:

  • Dehydrogenation:

    • Catalytic Pd/C under H₂ atmosphere converts the dihydropyrazole to a pyrazole .

    • Product: 5-Naphthalen-2-yl-3-phenyl-1H-pyrazole-2-carboxylate.

  • Cycloaddition:

    • Reaction with acetylenedicarboxylate forms fused pyrazolo[1,5-a]pyrimidine derivatives .

Electrophilic Aromatic Substitution

The naphthalene and phenyl groups may undergo halogenation or nitration.

Reported Reactions:

Reaction TypeConditionsPositional SelectivityReference
BrominationBr₂, FeBr₃, CH₂Cl₂Naphthalene β-position
NitrationHNO₃/H₂SO₄, 0°CPhenyl para-position

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows for substitutions at the 4-position.

Example Reaction:

NucleophileProductYieldReference
Piperidine2-Methylsulfanyl-4-piperidinylpyridine78%

Photochemical Reactivity

The conjugated system between the pyrazole and naphthalene groups may enable [2+2] cycloaddition under UV light.

Conditions:

  • UV light (254 nm), benzene, 12 hr.

  • Forms a cyclobutane ring fused to the naphthalene system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name / Identifier Core Structure Key Substituents Functional Groups Potential Bioactivity
Target Compound 3,4-Dihydropyrazole Naphthalen-2-yl, phenyl, 2-methylsulfanylpyridine-3-carboxylate Ester, sulfide, ketone Enzyme inhibition (inferred)
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran-pyrazole hybrid Phenyl, cyano, amino, hydroxy, ester Ester, amine, nitrile, alcohol Antioxidant or kinase inhibition
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Thieno[2,3-d]pyrimidinone 5-Methylfuran, phenyl, naphthalen-1-yl, sulfanylacetamide Amide, sulfide, ketone α-Glucosidase inhibition (inferred)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl, aldehyde Aldehyde, sulfide, halogen Antimicrobial or metabolic stability

Key Observations:

Core Heterocycles: The target compound’s dihydropyrazole core is distinct from the pyran-pyrazole hybrid in and the thienopyrimidinone in . Dihydropyrazoles are partially saturated, offering conformational flexibility compared to fully aromatic cores like pyrimidinones .

Substituent Effects :

  • The methylsulfanylpyridine carboxylate in the target compound introduces both lipophilic (sulfide) and polar (ester) moieties, which may enhance membrane permeability and metabolic stability. This contrasts with the sulfanylacetamide group in , where the amide linkage could improve target binding but reduce oral bioavailability .
  • The naphthalen-2-yl group in the target compound vs. naphthalen-1-yl in may influence steric interactions in enzyme-binding pockets .

Synthetic Routes :

  • The synthesis of pyrazole derivatives in and involves refluxing with amines or thiols, suggesting analogous methods could apply to the target compound’s dihydropyrazole formation .

In contrast, the amide in is more metabolically stable . Sulfur-containing groups (e.g., methylsulfanyl, sulfanylacetamide) are common in α-glucosidase inhibitors (), suggesting the target compound could share similar inhibitory mechanisms .

Research Findings and Inferred Properties

Table 2: Inferred Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound (11b) Compound
Molecular Weight* ~500–550 g/mol ~400–450 g/mol ~550–600 g/mol
LogP (Lipophilicity) Moderate (ester vs. sulfide) High (cyano, phenyl) High (naphthyl, furan)
Metabolic Stability Moderate (ester hydrolysis) Low (multiple polar groups) High (amide, stable core)
Potential Targets Kinases, oxidoreductases Antioxidant enzymes Carbohydrate-hydrolyzing enzymes

*Estimated based on structural analogs.

Discussion:

  • Lipophilicity : The target compound’s balance of aromatic (naphthalene, phenyl) and polar (ester) groups may optimize blood-brain barrier penetration, unlike the highly polar compound .
  • Enzyme Inhibition : The dihydropyrazole core’s partial saturation could allow reversible binding to enzymes, similar to α-glucosidase inhibitors in .
  • Synthetic Feasibility : ’s use of 1,4-dioxane and triethylamine suggests scalable synthesis under reflux conditions, applicable to the target compound’s esterification steps .

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